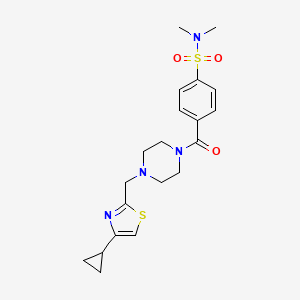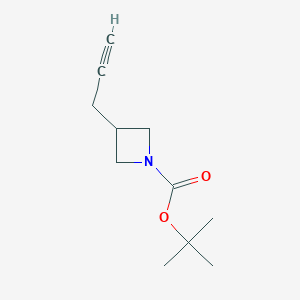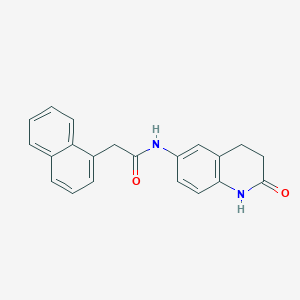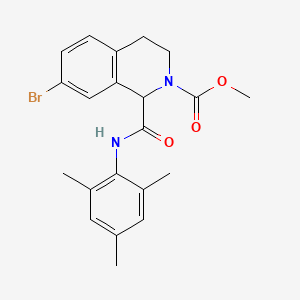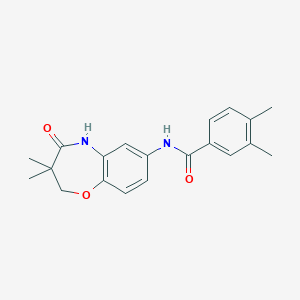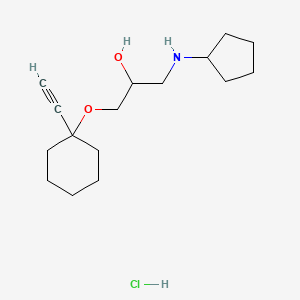
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentylamino group, an ethynylcyclohexyl group, and a propanol backbone, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
-
Formation of the Ethynylcyclohexyl Intermediate:
- Starting with cyclohexanone, an ethynyl group is introduced via a reaction with ethynylmagnesium bromide under anhydrous conditions.
- The product is purified through distillation or recrystallization.
-
Amination:
- The intermediate is then reacted with cyclopentylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the cyclopentylamino derivative.
- This reaction is typically carried out under hydrogenation conditions.
-
Etherification:
- The final step involves the etherification of the amino alcohol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
- The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propanol moiety, where the hydroxyl group can be replaced by halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
1-(Cyclopentylamino)-3-(cyclohexyloxy)propan-2-ol hydrochloride: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1-(Cyclohexylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride: Substitution of the cyclopentyl group with a cyclohexyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is unique due to the presence of both cyclopentylamino and ethynylcyclohexyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability under physiological conditions.
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-2-16(10-6-3-7-11-16)19-13-15(18)12-17-14-8-4-5-9-14;/h1,14-15,17-18H,3-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUDQPZKFSJKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
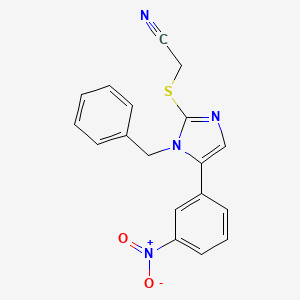

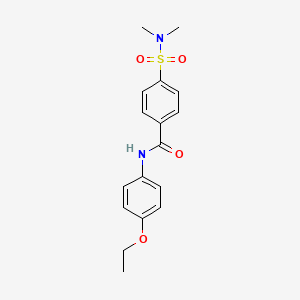
![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)
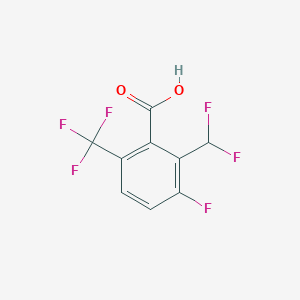
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)
